molecular formula C13H24N2O2 B11872649 tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B11872649
M. Wt: 240.34 g/mol
InChI Key: UQJBLNIEPDTKAQ-ZWNOBZJWSA-N
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Description

tert-Butyl (1R,4R)-1-amino-6-azaspiro[35]nonane-6-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate can be compared with similar compounds such as:

These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties The uniqueness of tert-Butyl (1R,4R)-1-amino-6-azaspiro[3

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1

InChI Key

UQJBLNIEPDTKAQ-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)CC[C@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N

Origin of Product

United States

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